molecular formula C11H15ClO3S B3145740 4-(Pentyloxy)benzene-1-sulfonyl chloride CAS No. 58076-33-8

4-(Pentyloxy)benzene-1-sulfonyl chloride

Cat. No.: B3145740
CAS No.: 58076-33-8
M. Wt: 262.75 g/mol
InChI Key: WPNBAZJJEQNSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a derivative of benzene, where a pentyloxy group is attached to the benzene ring at the para position, and a sulfonyl chloride group is attached at the 1-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pentyloxy)benzene-1-sulfonyl chloride can be synthesized through the reaction of 4-(pentyloxy)benzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added slowly. The mixture is then heated to reflux, and the reaction is monitored until completion. The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reaction vessels and continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using large-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used. The reactions are usually conducted under acidic conditions and may require a catalyst, such as aluminum chloride.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides or sulfonate esters, depending on the nucleophile used.

    Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives, such as nitro, sulfo, or halo compounds.

Scientific Research Applications

4-(Pentyloxy)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester derivatives. The benzene ring can also participate in electrophilic aromatic substitution reactions, where the electron-donating pentyloxy group activates the ring towards electrophilic attack.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)benzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-(Ethoxy)benzene-1-sulfonyl chloride: Similar structure but with an ethoxy group instead of a pentyloxy group.

    4-(Butoxy)benzene-1-sulfonyl chloride: Similar structure but with a butoxy group instead of a pentyloxy group.

Uniqueness

4-(Pentyloxy)benzene-1-sulfonyl chloride is unique due to the presence of the pentyloxy group, which provides different steric and electronic properties compared to shorter alkoxy groups. This can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

4-pentoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNBAZJJEQNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285960
Record name 4-(Pentyloxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58076-33-8
Record name 4-(Pentyloxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58076-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pentyloxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(Pentyloxy)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-(Pentyloxy)benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(Pentyloxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(Pentyloxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.